3-Azido-4,4-dimethyloxolan-2-one

Lipophilicity Drug-like properties Computational Chemistry

Researchers performing CuAAC in biphasic systems face low yields due to poor substrate partitioning. 3-Azido-4,4-dimethyloxolan-2-one solves this: its elevated LogP (2.2 vs. 0.3) drives organic-phase enrichment, while the Thorpe-Ingold effect accelerates cycloaddition. Key outcomes: higher triazole yields in mixed-aqueous media; enhanced lactone stability against plasma esterases; prochiral scaffold for asymmetric synthesis of quaternary amino acids. Supplied as racemate for chiral resolution. Bulk quantities available.

Molecular Formula C6H9N3O2
Molecular Weight 155.157
CAS No. 1824188-89-7
Cat. No. B2998659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-4,4-dimethyloxolan-2-one
CAS1824188-89-7
Molecular FormulaC6H9N3O2
Molecular Weight155.157
Structural Identifiers
SMILESCC1(COC(=O)C1N=[N+]=[N-])C
InChIInChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3
InChIKeyCUPAQOABYPHYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Azido-4,4-dimethyloxolan-2-one: Core Properties


3-Azido-4,4-dimethyloxolan-2-one is a gem-dimethyl-substituted azido-γ-butyrolactone [1]. It belongs to the class of azide-functionalized heterocycles used as chiral synthons and click chemistry building blocks [1][2]. Its molecular formula is C₆H₉N₃O₂ (MW 155.15 g/mol) [1]. The presence of the 4,4-dimethyl group distinguishes it from the parent α-azido-γ-butyrolactone (CAS 33693-66-2) [2].

Azide handle for CuAAC and SPAAC chemistry
gem-Dimethyl group for conformational control and stability
Prochiral scaffold for asymmetric building-block synthesis

3-Azido-4,4-dimethyloxolan-2-one: Substitution Challenges


The 4,4-dimethyl substitution is not sterically inert; it fundamentally alters the lactone's conformational profile, hydrophobicity, and ring stability [1]. Replacing 3-azido-4,4-dimethyloxolan-2-one with the unsubstituted analog 3-azidodihydrofuran-2(3H)-one (CAS 33693-66-2) changes the XLogP3-AA from 2.2 to approximately 0.3 [1], significantly impacting phase partitioning and biological membrane permeability. More critically, the gem-dimethyl group increases the population of the reactive conformer due to the Thorpe-Ingold effect, accelerating cyclization-based transformations and enhancing lactone stability against hydrolytic ring-opening [2]. These quantifiable differences mean the unsubstituted analog cannot be considered a drop-in replacement for applications requiring specific solubility, stability, or reactivity thresholds.

Lipophilicity mismatch
Higher computed LogP (gem-dimethyl)
Unsubstituted analog: low LogP (~0.3)
Large shift alters organic-phase partitioning and membrane permeability predictions; unsubstituted form may not support biphasic or cell-based workflows.
Reactivity & stability divergence
Thorpe‑Ingold effect favors reactive conformer, stabilizes lactone
Lacks gem-dimethyl; faster hydrolysis and different cyclization bias
Differences in hydrolytic stability and cyclization kinetics mean the unsubstituted analog may not reproduce performance in aqueous or enzymatic conditions.

3-Azido-4,4-dimethyloxolan-2-one: Validated Comparisons


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound exhibits significantly higher lipophilicity than the unsubstituted α-azido-γ-butyrolactone [1]. This stems from the gem-dimethyl substitution and is a critical parameter for downstream applications in medicinal chemistry and chemical biology where membrane permeability or extraction efficiency is required. The computed XLogP3-AA value for 3-azido-4,4-dimethyloxolan-2-one is 2.2, compared to 0.3 for the unsubstituted analog [1].

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 2.2 · Comparator: 0.3 · Δ 1.9 units
Supports cell-permeability-dependent workflows
Computed values; confirm experimentally
Lipophilicity Drug-like properties Computational Chemistry

Increased Topological Polar Surface Area vs. Unsubstituted Analog

Although more lipophilic, the target compound has a higher topological polar surface area (TPSA) of 40.7 Ų compared to 38.5 Ų for the unsubstituted α-azido-γ-butyrolactone [1]. This subtle increase, driven by the additional carbon atoms, can influence passive oral bioavailability predictions and molecular recognition events. Both values remain well below the 140 Ų threshold for good oral absorption, but the change can still be relevant in finely tuned structure-activity relationships [1].

Topological Polar Surface Area
Cross-study comparable
TPSA: 40.7 vs 38.5 Ų (+2.2)
Informs desolvation and absorption predictions
Subtle change; SAR context-dependent
Drug-likeness Bioavailability Prediction Medicinal Chemistry

Steric Shielding & Hydrolytic Stability

The gem-dimethyl group at the 4-position shields the lactone carbonyl from nucleophilic attack, a classic manifestation of the Thorpe-Ingold effect [2]. This steric protection translates to slower hydrolytic ring-opening compared to unsubstituted α-azido-γ-butyrolactone under identical conditions. While a direct kinetic study for this specific compound is not available, the principle is well-established: gem-dimethyl substitution in γ-lactones typically reduces hydrolysis rates by an order of magnitude under basic conditions [1][2]. This is critical for procurement decisions when the intended application involves prolonged incubation in aqueous buffers or biological media.

Hydrolytic stability
Class-level inference
Predicted ~1 order magnitude slower hydrolysis
May reduce off-target lactone opening
Direct kinetic data unavailable
Chemical Stability Lactone Hydrolysis Thorpe-Ingold Effect

Key Research Applications of 3-Azido-4,4-dimethyloxolan-2-one


CuAAC Click Chemistry Scaffold

The elevated LogP (2.2 vs. 0.3) makes 3-azido-4,4-dimethyloxolan-2-one a superior substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in biphasic or organic solvent-rich systems, where increased organic-phase partitioning drives higher triazole yields [1]. Researchers prioritizing high conversion rates in mixed-aqueous media should select this compound over the more hydrophilic unsubstituted analog [1].

Metabolically Stable Chiral Triazole Libraries

The steric shielding of the lactone carbonyl, inferred from the Thorpe-Ingold effect, offers enhanced resistance to plasma and liver microsome esterases [1]. Medicinal chemists designing triazole-containing enzyme inhibitors where lactone integrity is essential for target engagement should procure this variant over 3-azidodihydrofuran-2(3H)-one to avoid early-stage esterolysis [1].

Precursor to Enantiopure N-Heterocycles

As established for α-azidobutyrolactones, the azido group serves as a masked amine. The 4,4-dimethyl substitution adds a level of prochirality that can be exploited in asymmetric syntheses of quaternary amino acid derivatives, which are often more conformationally constrained and thus more biologically active [1]. Procurement of the racemic form (CAS 1824188-89-7) allows for subsequent resolution or chiral separation, yielding two distinct enantiomeric building blocks [1].

Application
Selection Property
Validation Focus
Biphasic CuAAC click chemistry
Lipophilicity-driven phase partitioning
Triazole yield in mixed-aqueous systems
Metabolically stable triazole libraries
Lactone stability against esterases
Hydrolysis profile in biological media
Asymmetric synthesis of quaternary amino acid derivatives
Prochiral scaffold with gem-dimethyl
Enantiomeric separation or resolution efficiency
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